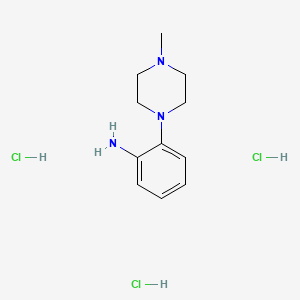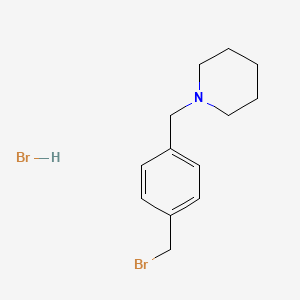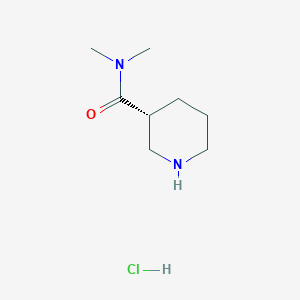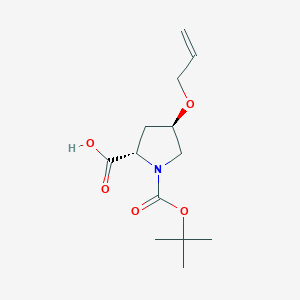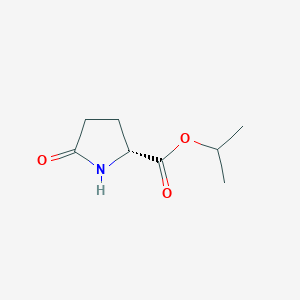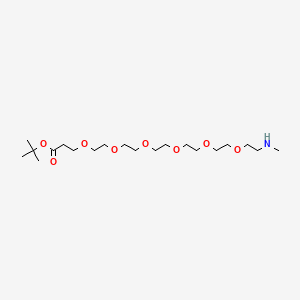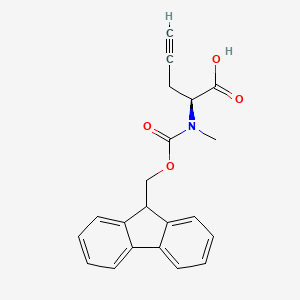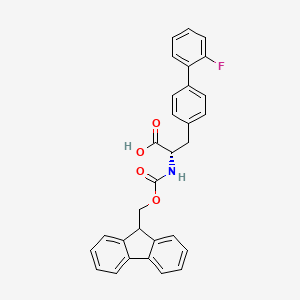
Fmoc-4-(2-fluorophenyl)-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-4-(2-fluorophenyl)-L-phenylalanine: is a derivative of phenylalanine, a naturally occurring amino acid. This compound features a 2-fluorophenyl group attached to its side chain, which enhances the bioactivity of peptides, making them more effective in biological assays . It is commonly used in peptide synthesis due to its ability to improve the stability and activity of the resulting peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-(2-fluorophenyl)-L-phenylalanine typically involves the protection of the amino group of phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) group. The 2-fluorophenyl group is then introduced through a series of reactions, including halogenation and coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid form and requires proper handling and storage to maintain its stability .
化学反应分析
Types of Reactions: Fmoc-4-(2-fluorophenyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fluorophenyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl ring .
科学研究应用
Chemistry: Fmoc-4-(2-fluorophenyl)-L-phenylalanine is widely used in peptide synthesis, where it enhances the stability and bioactivity of peptides. It is also employed in the development of novel peptide-based drugs .
Biology: In biological research, this compound is used to study protein interactions and functions. Its modified structure allows for the investigation of peptide behavior in different biological systems .
Medicine: this compound is explored for its potential therapeutic applications, particularly in the design of peptide-based drugs for treating various diseases .
Industry: The compound is used in the pharmaceutical industry for the synthesis of bioactive peptides and in the development of new drug formulations .
作用机制
The mechanism of action of Fmoc-4-(2-fluorophenyl)-L-phenylalanine involves its incorporation into peptides, where it enhances their stability and bioactivity. The 2-fluorophenyl group interacts with biological targets, improving the binding affinity and specificity of the peptides. This modification can affect various molecular pathways, leading to enhanced therapeutic effects .
相似化合物的比较
Fmoc-phenylalanine: Lacks the 2-fluorophenyl group, resulting in lower bioactivity.
Fmoc-4-chlorophenylalanine: Contains a chlorine atom instead of fluorine, which affects its reactivity and bioactivity.
Fmoc-4-bromophenylalanine: Similar to the chlorinated version but with different reactivity due to the bromine atom.
Uniqueness: Fmoc-4-(2-fluorophenyl)-L-phenylalanine is unique due to the presence of the 2-fluorophenyl group, which significantly enhances the bioactivity and stability of peptides. This makes it a valuable compound in peptide synthesis and drug development .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-fluorophenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24FNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICPGHNUHMLOMI-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
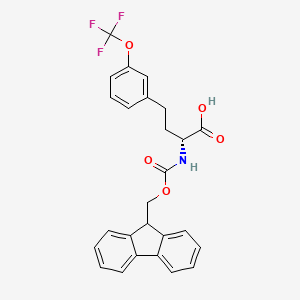
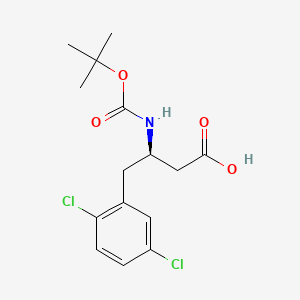
![(2S)-4-(3-ethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233340.png)
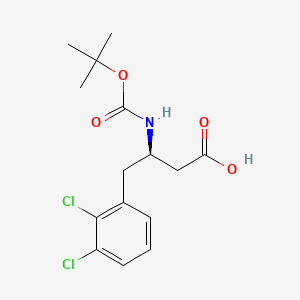
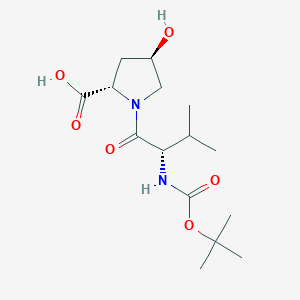
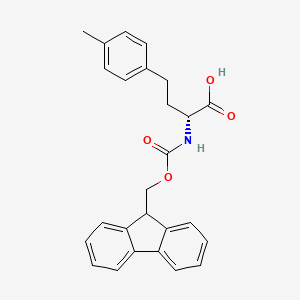
![(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B8233370.png)
